molecular formula C20H13N3O5S B13370391 (5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13370391
M. Wt: 407.4 g/mol
InChI Key: DNQVDOJDDYRZRY-WOJGMQOQSA-N
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Description

2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the reaction of thioamides with aldehydes or ketones. One common method involves the condensation of 4-hydroxybenzaldehyde with 5-(4-nitrophenyl)-2-furylmethylene-thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The nitrophenyl and furyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxyphenyl)imino]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and nitrophenyl groups enhances its potential as a multifunctional compound in various applications .

Properties

Molecular Formula

C20H13N3O5S

Molecular Weight

407.4 g/mol

IUPAC Name

(5E)-2-(4-hydroxyphenyl)imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13N3O5S/c24-15-7-3-13(4-8-15)21-20-22-19(25)18(29-20)11-16-9-10-17(28-16)12-1-5-14(6-2-12)23(26)27/h1-11,24H,(H,21,22,25)/b18-11+

InChI Key

DNQVDOJDDYRZRY-WOJGMQOQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)O)S3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3)[N+](=O)[O-]

Origin of Product

United States

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